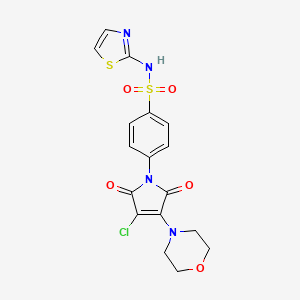

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that have been synthesized and studied for their diverse chemical and biological activities. These molecules are often explored for their potential in various fields of chemistry and biology due to their complex structures and interesting properties.

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multicomponent reactions that allow for the efficient assembly of the molecule from simpler precursors. One example is the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, which was achieved through such multicomponent reactions, highlighting the methodology's efficiency in constructing complex molecules (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

The analysis of molecular structures of related compounds is often carried out using techniques such as 1H NMR, IR, and X-ray diffraction. These techniques provide detailed information about the molecular geometry, electron distribution, and the spatial arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and properties. For instance, the crystal structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate was elucidated using single crystal X-ray diffraction data, revealing its conformation and molecular interactions (Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, facilitated by the presence of functional groups such as amino, oxo, and carboxylate groups. These interactions lead to a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with different chemical and biological activities.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of their functional groups. These properties are essential for the compound's application in different chemical and biological contexts.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Studies on similar compounds have shown that they can exhibit a range of activities, such as insecticidal (Li, Tian, & Wang, 2013) and antioxidant properties (Uppar et al., 2020), which are of significant interest in various fields of research.

Applications De Recherche Scientifique

Synthetic Methodologies and Structural Assignments

One study discusses a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting the intricacies of selective protection and regioselectivity in chemical reactions (Ashton & Doss, 1993). This type of research is foundational for creating derivatives of complex organic molecules, which can include compounds similar to Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.

Antimicrobial and Antioxidant Studies

Another area of application is the synthesis of compounds for biological evaluation. For example, the creation of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives showed significant antimicrobial and antioxidant activities (Raghavendra et al., 2016). These findings underscore the potential of ethyl-carboxylate derivatives in developing new therapeutic agents.

Enzymatic Polymerization

Research also extends to the field of polymer science, where enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives has been explored. A study using ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate demonstrated the feasibility of oligomerization under mild conditions, highlighting the utility of such compounds in creating novel polymeric materials (Pang, Ritter, & Tabatabai, 2003).

Anticancer Activity

The synthesis of new derivatives and their screening for biological activities, including anticancer properties, is another critical area. For instance, derivatives of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were prepared and evaluated for anticancer activity, illustrating the broader interest in developing potent and selective anticancer agents from ethyl-carboxylate derivatives (Bekircan et al., 2008).

Mécanisme D'action

Mode of action

The compound has several functional groups, including an amine and an ester, which could potentially undergo various chemical reactions. For instance, the amine group could participate in hydrogen bonding with its targets, influencing their function .

Biochemical pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to interact with dna and potentially influence gene expression .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the ester group could potentially be hydrolyzed in the body, affecting the compound’s distribution and excretion .

Action environment

Various environmental factors, such as pH and the presence of other molecules, could influence the compound’s action. For example, the stability of certain bonds in the compound could be affected by pH .

Propriétés

IUPAC Name |

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)15-9-5-4-6-10-15)31-14-19(26)23-16-11-7-8-12-17(16)29-2/h4-13H,3,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLSNCBLCOONBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)

![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)